2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride
Beschreibung
The compound with the identifier “2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride” is a chemical substance listed in the PubChem database. This compound is known for its unique properties and applications in various scientific fields.
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4.ClH/c1-5-24(6-2)11-12-28-21(27)16-7-9-17(10-8-16)23-15-18-19(25)13-22(3,4)14-20(18)26;/h7-10,15,23H,5-6,11-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGLHZPJGFPFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)CC(CC2=O)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of 2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride is scaled up by optimizing the reaction conditions to ensure high yield and purity. The removal of byproducts and solvents is crucial to obtain the crystalline product in approximately 90% yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while reduction can produce lower oxidation states or fully reduced forms.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the coupling of amino acids for peptide synthesis.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features and biological activities.
Uniqueness
2-(diethylamino)ethyl 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate;hydron;chloride stands out due to its specific chemical structure and unique applications in various fields. Its ability to participate in diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
